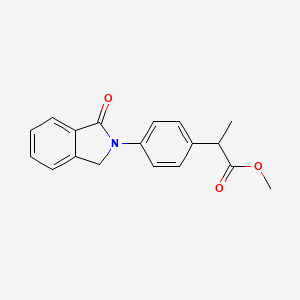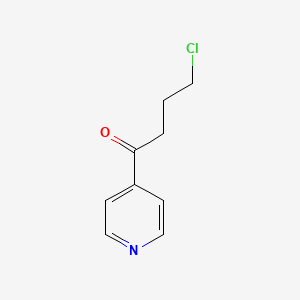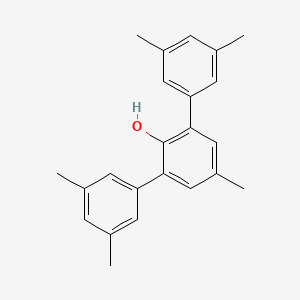
Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate is a chemical compound derived from indoprofen, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. Indoprofen was withdrawn from the market due to adverse reactions, including carcinogenicity in animal studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indoprofen methyl derivative typically involves the esterification of indoprofen. This process can be achieved through the reaction of indoprofen with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of indoprofen methyl derivative follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and stringent quality control measures ensures the production of a compound suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate has been explored for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory and analgesic properties, although its use is limited due to safety concerns.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of indoprofen methyl derivative involves the inhibition of cyclooxygenase enzymes (prostaglandin G/H synthase 1 and 2), which are key enzymes in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain . Additionally, it may interact with other molecular targets such as C-X-C chemokine receptors, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Ibuprofen: Another NSAID with similar anti-inflammatory properties but different chemical structure.
Ketoprofen: Shares structural similarities with indoprofen but has different pharmacokinetic properties.
Naproxen: An NSAID with a longer half-life and different side effect profile.
Uniqueness: Its methyl group can affect its solubility, stability, and reactivity compared to other NSAIDs .
Propiedades
Fórmula molecular |
C18H17NO3 |
|---|---|
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
methyl 2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C18H17NO3/c1-12(18(21)22-2)13-7-9-15(10-8-13)19-11-14-5-3-4-6-16(14)17(19)20/h3-10,12H,11H2,1-2H3 |
Clave InChI |
QFACKQCLIVEQPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Piperazinecarboxylic acid, 4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B8588623.png)






![6-Hydroxy-5,7,8-trimethyl-spiro[2H-1-benzopyran-2,1'-cyclobutan]-4(3H)-one](/img/structure/B8588671.png)

![3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1-one](/img/structure/B8588687.png)

![Benzonitrile, 4-[[(4-bromophenyl)methyl]-3-pyridazinylamino]-](/img/structure/B8588705.png)


